N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the benzamido group: This step involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base to form the benzamido group.
Chemical Reactions Analysis
N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Scientific Research Applications
N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of organic semiconductors and organic field-effect transistors (OFETs) due to its unique electronic properties.
Biological Research: It is used as a probe in biological studies to investigate the interactions of thiophene derivatives with various biological targets.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or modulate receptor activity, leading to anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Tipepidine: A commercially available drug containing a thiophene nucleus with antitussive properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and electronic properties, making it valuable for various scientific applications.
Properties
IUPAC Name |
N-methyl-2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLAKXDRYTSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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